2-Fluoro-4,6-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4,6-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine is a highly fluorinated triazine derivative. This compound is notable for its unique structure, which includes multiple fluorine atoms, making it highly resistant to chemical and thermal degradation. The presence of fluorine atoms also imparts unique electronic properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4,6-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine typically involves the reaction of appropriate fluorinated precursors under controlled conditions. One common method involves the use of fluorinated alkylating agents in the presence of a triazine core. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorinated intermediates. The production process is designed to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4,6-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although the presence of multiple fluorine atoms often makes it resistant to oxidation.
Addition Reactions: The triazine ring can undergo addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, although the reaction conditions need to be carefully controlled.
Addition Reactions: Electrophiles such as halogens or nucleophiles like Grignard reagents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield fluorinated amine derivatives, while oxidation reactions may produce fluorinated triazine oxides.
Scientific Research Applications
2-Fluoro-4,6-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, due to its resistance to chemical and thermal degradation.
Mechanism of Action
The mechanism of action of 2-Fluoro-4,6-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine involves its interaction with molecular targets through its fluorinated groups. The fluorine atoms can form strong interactions with various biological molecules, influencing their function and stability. The compound can also participate in electron transfer processes, affecting the pathways involved in its biological activity.
Comparison with Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)benzonitrile
- Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole]
- 2,2,3,3-Tetrafluoro-1,4-butanediol
Comparison: Compared to similar compounds, 2-Fluoro-4,6-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine is unique due to its highly fluorinated triazine core. This structure imparts exceptional stability and unique electronic properties, making it more suitable for applications requiring high resistance to chemical and thermal degradation. Additionally, its multiple fluorine atoms provide distinct reactivity patterns compared to other fluorinated compounds.
Properties
IUPAC Name |
2-fluoro-4,6-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-1,3,5-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9F15N3/c10-3-26-1(4(11,6(13,14)15)7(16,17)18)25-2(27-3)5(12,8(19,20)21)9(22,23)24 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVHRRLFROJYNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)F)C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70896376 |
Source
|
Record name | 2-Fluoro-4,6-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70896376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10271-36-0 |
Source
|
Record name | 2-Fluoro-4,6-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70896376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.